3-Acetyl-1-(4-chlorophenyl)piperidin-2-one
Description
3-Acetyl-1-(4-chlorophenyl)piperidin-2-one is a piperidin-2-one derivative characterized by a 4-chlorophenyl group at the N1 position and an acetyl substituent at the C3 position. This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological and material science applications. Piperidin-2-one derivatives are particularly valued for their structural versatility, enabling modifications that enhance biological activity, solubility, or stability .
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
3-acetyl-1-(4-chlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-9(16)12-3-2-8-15(13(12)17)11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
DSGFFJAKNXMFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(4-chlorophenyl)piperidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base, followed by cyclization to form the piperidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(4-chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Acetyl-1-(4-chlorophenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(4-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Anticoagulant Activity
Compound 27 (1-(3-fluoro-4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)piperidin-2-one) and Compound 34 feature piperidin-2-one cores with triazole or thiomorpholine substituents:
- FXa Inhibition : Compound 27 prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) at µM concentrations, indicating dual intrinsic/extrinsic pathway inhibition .
- Structural Relevance : The 4-chlorophenyl group in this compound may similarly enhance target binding but requires verification.
Crystallographic and Computational Studies
- 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one : The nitro and dichloro substituents increase molecular polarity, influencing crystal packing and solubility .
Key Structural and Functional Differences
| Feature | This compound | 5d (Bis-Pyrazole) | AQ-1 (Quinoline) | Compound 27 (FXa Inhibitor) |
|---|---|---|---|---|
| Core Structure | Piperidin-2-one | Bis-pyrazole | Quinolin-2-one | Piperidin-2-one |
| Key Substituents | Acetyl, 4-chlorophenyl | Thienothiophene | Benzylideneamino | Triazole, fluorophenyl |
| Primary Application | Undefined (potential antimicrobial) | Antimicrobial | Corrosion inhibition | Anticoagulant |
| Bioactivity Mechanism | N/A | Membrane disruption | Adsorption | Enzyme inhibition |
| Synthetic Complexity | Moderate | High | Moderate | High |
Biological Activity
3-Acetyl-1-(4-chlorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the available research findings, including case studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C13H14ClN
- Molecular Weight : 235.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring facilitates binding to specific sites, potentially leading to enzyme inhibition or modulation of receptor activity.
Enzymatic Inhibition
Research has indicated that derivatives of this compound exhibit inhibition against cholinesterase enzymes, which are crucial in neurotransmission. For instance, studies have shown that certain derivatives can significantly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with implications for treating neurodegenerative diseases such as Alzheimer's disease .
Anticancer Activity
A notable study investigated the anticancer properties of this compound in a DMBA-induced breast cancer model. The results demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved gene expression profiles associated with cancer progression. Specifically, the compound normalized the mRNA expression of GST-P and PDK1 compared to control groups, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Breast Cancer Model : In a controlled study involving female rats, groups treated with different dosages of this compound showed a marked decrease in tumor markers compared to untreated controls. The treatment groups demonstrated a statistically significant reduction in CA 15-3 levels, a marker commonly associated with breast cancer progression (p < 0.05) .
- Cholinesterase Inhibition : Another study focused on the structure-activity relationship (SAR) of related compounds showed that modifications to the piperidine structure could enhance inhibitory effects on cholinesterases. This suggests that this compound may serve as a lead compound for developing new cholinesterase inhibitors .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
